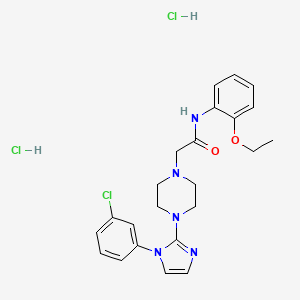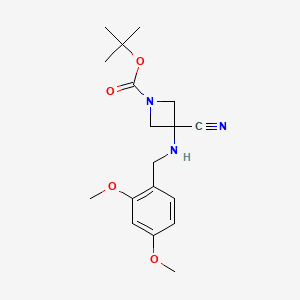
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyano group, and an azetidine ring
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.
Mode of Action
This compound interacts with its targets through a chemoselective tert-butoxycarbonylation reaction . This reaction involves the addition of a tert-butoxycarbonyl (Boc) group to the amine, effectively protecting the amine during subsequent reactions .
Biochemical Pathways
The addition of the Boc group by this compound affects various biochemical pathways. In particular, it impacts the pathways involving the modified amines. The downstream effects of this modification can vary widely, depending on the specific amine and its role in cellular metabolism .
Pharmacokinetics
The compound’s chemical structure suggests that it may have good bioavailability due to its relatively small size and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of amines. This modification can protect the amines from unwanted reactions, thereby preserving their functionality and enhancing their stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and selectivity can be affected by the pH, temperature, and solvent conditions of the reaction environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2,4-dimethoxybenzylamine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbamate
- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carboxylate
Uniqueness
Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group, cyano group, and azetidine ring provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYJRUGUGVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

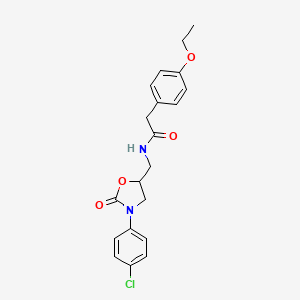
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2582476.png)
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole](/img/structure/B2582477.png)
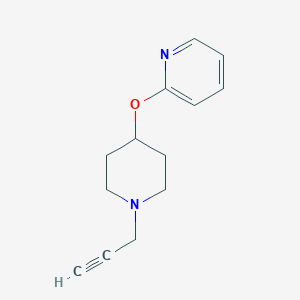
![2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2582485.png)
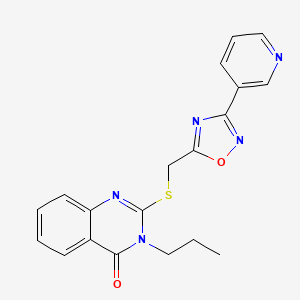
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2582492.png)
